![molecular formula C11H17N3O B1480305 6-(Cycloheptylamino)pyridazin-3-ol CAS No. 1933609-76-7](/img/structure/B1480305.png)
6-(Cycloheptylamino)pyridazin-3-ol
Overview
Description
6-(Cycloheptylamino)pyridazin-3-ol, also known as CHAP or CHAPO, is an organic compound belonging to the pyridazinone family. It is a white crystalline solid with a molecular formula of C7H13N3O. CHAP is a versatile compound that has been used for a wide range of applications, including drug synthesis, biochemical and physiological studies, and lab experiments.
Scientific Research Applications
Cardiovascular Drugs
Pyridazinone, a derivative of pyridazine, was initially exploited in search of cardiovascular drugs . A variety of 6-phenyl-4,5-dihydro-3(2H)-pyridazinones have been synthesized and examined for hypotensive activity in normotensive rats .
Agrochemicals
Pyridazinone derivatives are also known for their use in agrochemicals . Various pyridazinone derivatives are well known as agrochemicals .
Antimicrobial Activity
Substantial numbers of pyridazines and pyridazinones containing different moieties or substituents have been demonstrated to possess antimicrobial properties .
Anticancer Activity
Pyridazinones have also been associated with anticancer activity . The highly efficient pharmacologically useful 4-cyano-6-phenyl-5-substituted-3(2H)-pyridazinones showed encouragingly antiplatelet activity .
Anti-inflammatory and Analgesic Activity
Pyridazinones have been reported to possess anti-inflammatory and analgesic properties .
Antidepressant and Anxiolytic Activity
Pyridazinones have been associated with antidepressant and anxiolytic activities .
Mechanism of Action
Target of Action
Pyridazinone derivatives, to which this compound belongs, have been found to exhibit a wide range of pharmacological activities .
Mode of Action
It’s known that some pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives have been found to influence a variety of biological processes .
Pharmacokinetics
Pyridazinone derivatives are known for their diverse pharmacological activities, suggesting they have favorable pharmacokinetic properties .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities .
Action Environment
Some pyridazinone derivatives have been found to be efficient inhibitors of corrosion of mild steel in acidic solution , suggesting that they may be stable under various environmental conditions.
properties
IUPAC Name |
3-(cycloheptylamino)-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c15-11-8-7-10(13-14-11)12-9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDDDQXGVWKROT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=NNC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Cycloheptylamino)pyridazin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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